molecular formula C8H14O3 B14656352 5,5-Dimethoxy-2-methylpent-1-en-3-one CAS No. 52204-75-8

5,5-Dimethoxy-2-methylpent-1-en-3-one

Cat. No.: B14656352
CAS No.: 52204-75-8
M. Wt: 158.19 g/mol
InChI Key: YDNAFNMATVTQFU-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-2-methylpent-1-en-3-one is an organic compound with the molecular formula C8H14O3 It is a derivative of pentenone, characterized by the presence of two methoxy groups and a methyl group attached to the pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-2-methylpent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Dimethoxy-2-butanone with a suitable methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethoxy-2-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,5-Dimethoxy-2-methylpent-1-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Properties

CAS No.

52204-75-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-dimethoxy-2-methylpent-1-en-3-one

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)5-8(10-3)11-4/h8H,1,5H2,2-4H3

InChI Key

YDNAFNMATVTQFU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(OC)OC

Origin of Product

United States

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